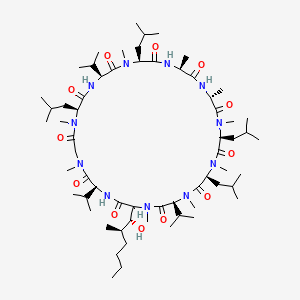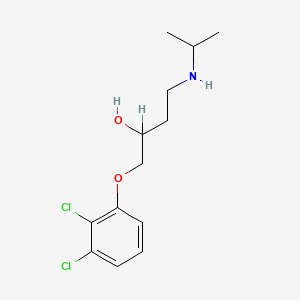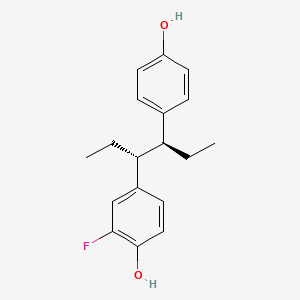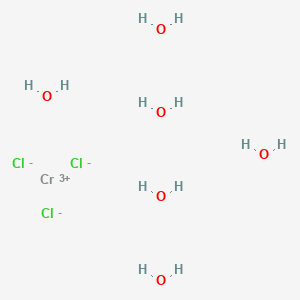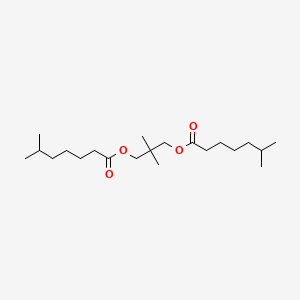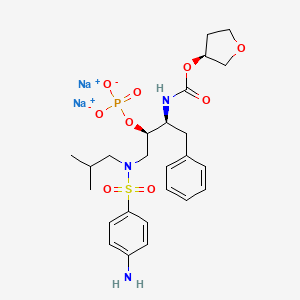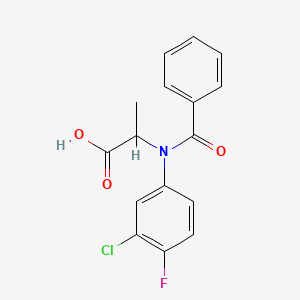
Flamprop
描述
Flamprop is a herbicidal compound known commercially as Flamprop-M-Isopropyl or Flamprop-M-Methyl among other names. It belongs to the amide group of chemicals and is used for agricultural purposes, specifically targeting broad-leaved weeds and grasses. The compound's effectiveness stems from its unique molecular structure and chemical properties, which disrupt the normal growth processes of target weeds (Unger, 1996).
Synthesis Analysis
The synthesis of Flamprop involves basic synthesis paths that include the use of main raw materials and intermediates. The process for manufacturing Flamprop-M-Isopropyl, for example, involves a series of chemical reactions that lead to the formation of this herbicidal compound. The compound is known under various commercial names, indicating its widespread acceptance and usage in agricultural practices (Unger, 1996).
Molecular Structure Analysis
Flamprop's efficacy as a herbicide is largely due to its molecular structure, which allows it to interfere with the mitotic process in plants. Studies indicate that Flamprop-M-Methyl disrupts the orientation of spindle and phragmoblast microtubules in maize roots, leading to defective spindle structures and, ultimately, cessation of cell division. This action is characteristic of mitotic disrupter herbicides, suggesting a novel antimicrotubule mechanism of action distinct from known microtubule disrupter herbicides (Tresch, Niggeweg, & Grossmann, 2008).
Chemical Reactions and Properties
Flamprop undergoes various chemical reactions that contribute to its herbicidal properties. Notably, it does not inhibit tubulin polymerization to microtubules in vitro, which is a common action among microtubule disrupter herbicides. Instead, it disrupts microtubule organization in a unique manner, affecting the orientation of spindle and phragmoblast microtubules. This mechanism of action underlines the chemical's specificity and effectiveness as a weed control agent (Tresch, Niggeweg, & Grossmann, 2008).
Physical Properties Analysis
The physical properties of Flamprop, such as solubility, melting point, and stability, play a significant role in its application and effectiveness as a herbicide. While specific data on these properties is not detailed in the provided sources, the physical characteristics of herbicidal compounds like Flamprop are crucial for their absorption, distribution, and action within plant tissues.
Chemical Properties Analysis
The chemical properties of Flamprop, including its reactivity, degradation, and interaction with plant biochemistry, are essential for its mode of action. Its ability to disrupt microtubule assembly without inhibiting tubulin polymerization suggests a complex interaction with plant cellular components. The compound's stability and degradation pathways are also important for its environmental impact and the duration of its herbicidal effect.
科学研究应用
除草剂作用中的抗微管机制
Flamprop-M-甲基已被确认为一种有独特抗微管机制的有丝分裂干扰剂除草剂。该化合物扰乱了纺锤体和隔板微管的定位,影响了植物的细胞分裂活动。与其他微管干扰剂除草剂不同,Flamprop-M-甲基及其代谢物Flamprop在体外不抑制微管聚合,表明其主要影响纺锤体微管组织的一种独特作用方式(Tresch, Niggeweg, & Grossmann, 2008)。
植物中的代谢
大麦中Flamprop-异丙基的代谢突显了该除草剂转化为各种代谢物的过程。主要途径涉及水解为相应的羧酸,以自由和结合形式存在。在某些条件下,这一过程伴随着对苯甲酰基团的羟基化和次要代谢物的产生(Roberts, 1977)。
植物中的吸收和转运
关于大麦中弱酸类化合物如Flamprop的吸收和转运的研究表明,这两个过程受溶液pH值的影响。植物中Flamprop的行为表明,除了亲脂性之外,其他因素如离子陷阱机制显著影响这类化合物在植物系统内的吸收和运动(Briggs, Rigitano, & Bromilow, 1987)。
在农业应用中的有效性
已经对Flamprop-甲基在田间玉米中控制野燕麦的效果进行了测试。在玉米特定生长阶段施用表明,该除草剂能有效控制杂草且作物耐受性可接受,表明其在农业环境中的潜在效用(Friesen, 1987)。
土壤降解和环境影响
Flamprop-甲基在土壤中的降解,特别是在厌氧条件下,是一个重要的研究领域。研究显示,在这种环境中的主要降解产物是Flamprop-甲基的羧酸类似物,同时检测到羟基化衍生物。这些发现对于了解该除草剂在不同土壤类型中的环境影响和持久性至关重要(Roberts & Standen, 1978)。
安全和危害
属性
IUPAC Name |
2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMVCCFZCMYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058137 | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flamprop | |
CAS RN |
58667-63-3 | |
| Record name | Flamprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58667-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



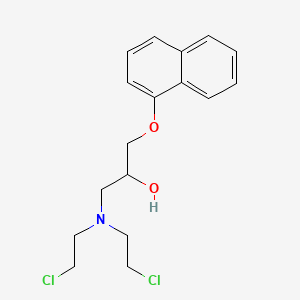
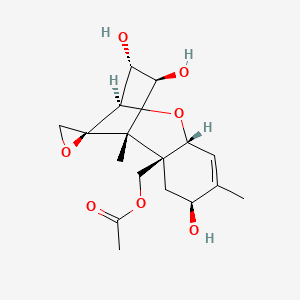
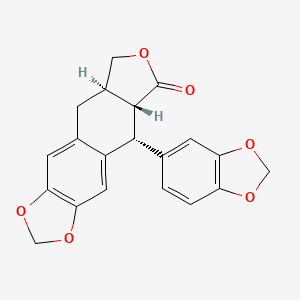
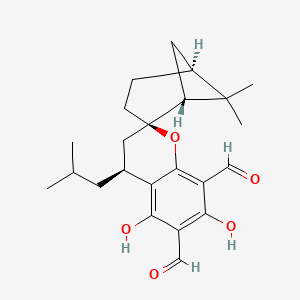
![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, (trimethylsilyl)methyl ester](/img/structure/B1223114.png)
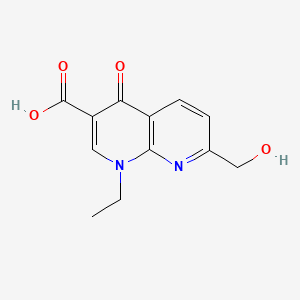
![2-bromo-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1223117.png)
